molecular formula C23H27N3O4 B2736097 1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252851-86-7

1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2736097
CAS No.: 1252851-86-7
M. Wt: 409.486
InChI Key: MLOADXHDTYFORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized, including variants with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds demonstrated significant antiarrhythmic and antihypertensive activities. Their effects are attributed to alpha-adrenolytic properties, specifically influenced by the presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents. This research highlights the compound's potential in cardiovascular disease management (Malawska et al., 2002).

Pharmacological Characterization

Another study explored the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to high-affinity dopamine receptor partial agonists. This work demonstrated the feasibility of designing G protein-biased partial agonists, potentially offering a novel approach to antipsychotic therapy. The specific structure-functional selectivity relationships at dopamine D2 receptors were elucidated, paving the way for new therapeutic strategies in psychiatric disorders (Möller et al., 2017).

Antimicrobial and Antivertigo Agents

Compounds derived from 1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one have been found to exhibit antimicrobial activities against various microorganisms. This indicates the compound's potential as a base for developing new antimicrobial agents. Additionally, derivatives have been investigated for their antivertigo activities, demonstrating the compound's versatile pharmacological applications (Bektaş et al., 2007).

Neurotransmitter Receptor Studies

The compound and its derivatives have been used in studies focusing on the 5-HT1A serotonin receptor, contributing to our understanding of serotonergic neurotransmission. Such research has implications for the development of new treatments for psychiatric disorders, illustrating the compound's relevance in neuroscience research (Plenevaux et al., 2000).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-29-20-7-3-18(4-8-20)24-11-13-25(14-12-24)23(28)17-15-22(27)26(16-17)19-5-9-21(30-2)10-6-19/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOADXHDTYFORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.